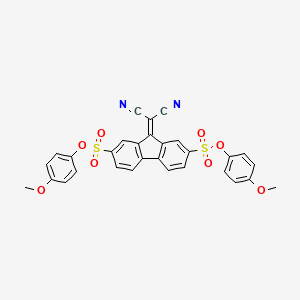
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with methoxyphenyl and dicyanomethylene groups, along with sulfonate functionalities, which contribute to its distinctive chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 9,10-bis(4-methoxyphenyl) anthracene is synthesized by coupling 4-methoxyphenylboronic acid with a suitable fluorene derivative . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and fluorene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted fluorene compounds with altered electronic properties.
科学研究应用
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate has a wide range of scientific research applications:
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
作用机制
The mechanism by which Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate exerts its effects involves interactions with molecular targets such as electron-rich and electron-deficient sites. The compound’s unique structure allows it to participate in charge transfer processes, facilitating hole transport in photovoltaic applications . The sulfonate groups enhance solubility and stability, while the dicyanomethylene group contributes to the compound’s electronic properties.
相似化合物的比较
Similar Compounds
9,9-Bis(4-methoxyphenyl)-9H-fluorene: Similar in structure but lacks the dicyanomethylene and sulfonate groups.
9,10-Bis(4-methoxyphenyl) anthracene: Shares the methoxyphenyl substitution but has an anthracene core instead of fluorene.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Used in similar applications but has a naphthalene core.
Uniqueness
Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate stands out due to its combination of methoxyphenyl, dicyanomethylene, and sulfonate groups, which collectively enhance its electronic properties, solubility, and stability. These features make it particularly suitable for advanced optoelectronic applications and scientific research.
属性
分子式 |
C30H20N2O8S2 |
|---|---|
分子量 |
600.6 g/mol |
IUPAC 名称 |
bis(4-methoxyphenyl) 9-(dicyanomethylidene)fluorene-2,7-disulfonate |
InChI |
InChI=1S/C30H20N2O8S2/c1-37-20-3-7-22(8-4-20)39-41(33,34)24-11-13-26-27-14-12-25(16-29(27)30(28(26)15-24)19(17-31)18-32)42(35,36)40-23-9-5-21(38-2)6-10-23/h3-16H,1-2H3 |
InChI 键 |
DXHSFBCRTAEYPW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















